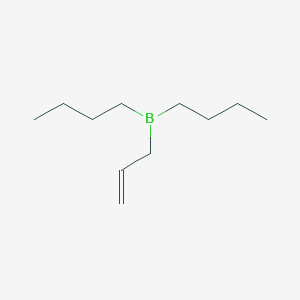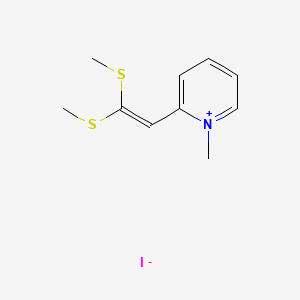
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide is a chemical compound known for its unique structure and properties It belongs to the class of pyridinium compounds, which are characterized by a pyridine ring with a positive charge
Méthodes De Préparation
The synthesis of 2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with a suitable precursor that introduces the 2,2-bis(methylthio)ethenyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the methylthio groups is replaced by another substituent.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution are commonly used. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridinium compounds.
Applications De Recherche Scientifique
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, leading to changes in biochemical pathways. These interactions can result in various biological effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide can be compared with other similar compounds, such as:
2-bis(2-methylthio)vinyl-1-methylquinolinium: This compound has a similar structure but differs in the ring system, which can lead to different reactivity and applications.
1-[1-(ethoxycarbonyl)-2,2-bis(methylthio)ethenyl]pyridinium iodide:
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
56185-70-7 |
|---|---|
Formule moléculaire |
C10H14INS2 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-[2,2-bis(methylsulfanyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H14NS2.HI/c1-11-7-5-4-6-9(11)8-10(12-2)13-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
TWJDZJHEVKWTDN-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=C1C=C(SC)SC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


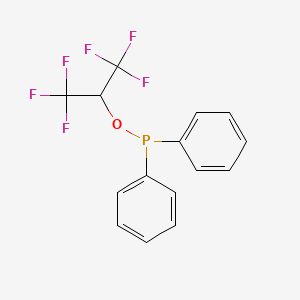
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
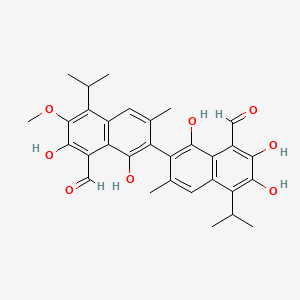

![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
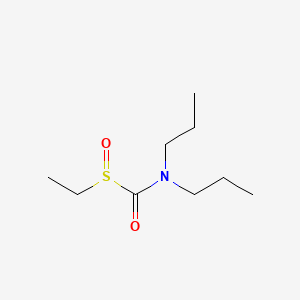
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
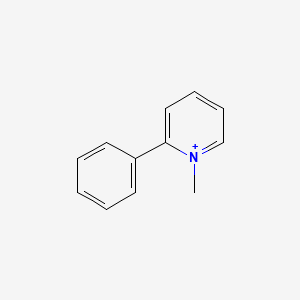
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
